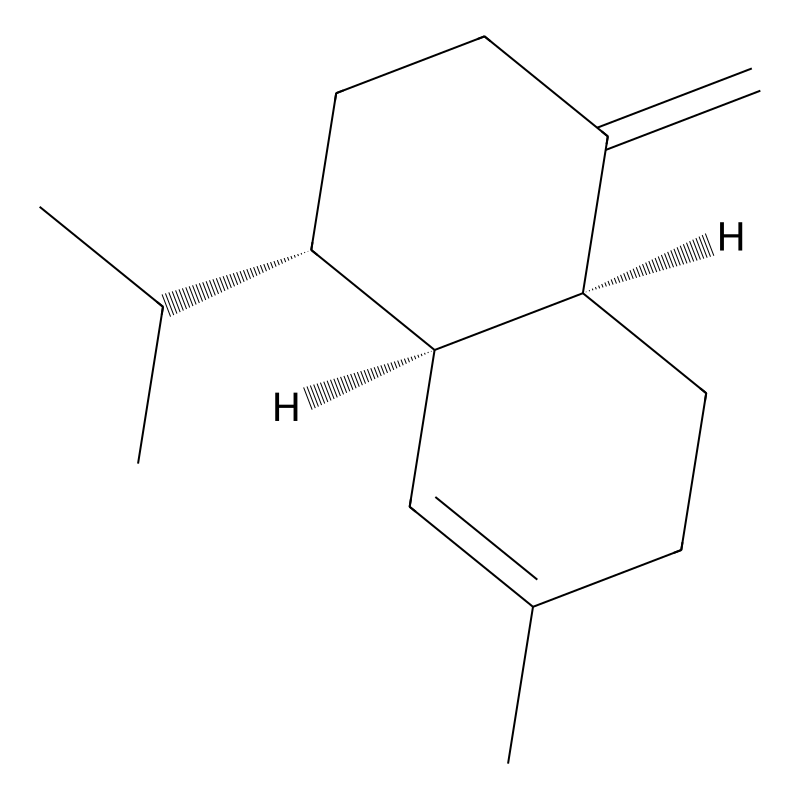

gamma-Muurolene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Gamma-muurolene, also known as γ-muurolene, is a sesquiterpene that belongs to the class of organic compounds characterized by three consecutive isoprene units. Its chemical formula is , and it features a unique structure classified as 1,2,3,4,4a,5,6,8a-octahydronaphthalene. The compound is notable for its role in various biological processes and its potential applications in different fields, including medicine and agriculture .

Gamma-muurolene is primarily produced through enzymatic reactions involving gamma-muurolene synthase. This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate into gamma-muurolene and diphosphate:

This reaction is significant in the biosynthesis of terpenoids, contributing to the complexity of plant secondary metabolites .

Gamma-muurolene exhibits a range of biological activities. It has been associated with antimicrobial properties, particularly against various strains of bacteria. Studies have indicated that gamma-muurolene can inhibit the growth of Escherichia coli and other pathogenic bacteria . Additionally, it plays a role in lipid metabolism and cellular signaling processes .

The synthesis of gamma-muurolene can be achieved through both natural and synthetic routes. The natural biosynthesis occurs in plants and fungi through the action of specific enzymes like gamma-muurolene synthase. Synthetic methods may involve the use of starting materials such as farnesyl diphosphate or other terpenoid precursors, employing various

Gamma-muurolene has several applications across different fields:

- Pharmaceuticals: Due to its antimicrobial properties, it is being explored for potential use in developing new antibiotics.

- Agriculture: Its role as a natural pesticide makes it valuable for sustainable agricultural practices.

- Food Industry: Gamma-muurolene is used for flavoring and as a food additive due to its pleasant aroma.

- Cosmetics: It is incorporated into formulations for its fragrance and potential skin benefits .

Research on gamma-muurolene's interactions with other compounds indicates its potential synergistic effects when combined with various phytochemicals. Studies suggest that it may enhance the efficacy of certain antibiotics when used in conjunction with them. Furthermore, its interactions within metabolic pathways highlight its importance in plant physiology and human health .

Gamma-muurolene shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bicyclogermacrene | Sesquiterpene | Exhibits strong antibacterial properties |

| Germacrene D | Sesquiterpene | Known for its role in plant defense mechanisms |

| Caryophyllene | Sesquiterpene | Functions as a cannabinoid receptor agonist |

| Farnesol | Sesquiterpene | Used in perfumery; has antimicrobial properties |

| Beta-caryophyllene | Sesquiterpene | Exhibits anti-inflammatory effects |

Gamma-muurolene is unique due to its specific biosynthetic pathway and distinct biological activities that set it apart from these similar compounds. Its versatility in applications further emphasizes its significance within the realm of organic compounds .

The biosynthesis of gamma-muurolene follows the universal terpene biosynthetic framework that is conserved across all domains of life. This complex process is organized into three distinct phases, each contributing to the remarkable structural diversity observed in terpenoid natural products [1].

The first phase involves the formation of five-carbon precursor units, isopentenyl diphosphate and dimethylallyl diphosphate, through two alternative pathways. The mevalonate pathway, predominant in eukaryotes, fungi, and some gram-positive bacteria, utilizes acetyl-coenzyme A as the starting material through a series of six enzymatic reactions [1]. This pathway provides precursors for sesquiterpenes, phytosterols, and triterpenoids such as brassinolide and ubiquinones in the mitochondria [1]. Alternatively, the 2-carbon-methyl-d-erythritol-4-phosphate pathway, which consists of seven enzymatic steps, operates primarily in gram-negative bacteria and plastids of photosynthetic organisms, serving as substrate sources for monoterpenes, diterpenes, carotenoids, and their decomposition products [1].

The second phase encompasses direct precursor formation, where geranyl pyrophosphate (carbon-10), farnesyl pyrophosphate (carbon-15), and geranylgeranyl pyrophosphate (carbon-20) are synthesized as the main direct precursors of most terpenoids [1]. Farnesyl pyrophosphate, the immediate substrate for gamma-muurolene biosynthesis, is formed through the sequential condensation of one dimethylallyl diphosphate molecule with two isopentenyl diphosphate molecules [2]. This reaction is catalyzed by farnesyl diphosphate synthase, which belongs to the E-family of chain elongation enzymes and installs E-double bonds during each addition of a five-carbon isoprene unit [2].

The third phase represents the terpene formation and modification stage, where the structural complexity and diversity of terpenoids are generated. This stage involves terpene synthases, also known as terpene cyclases, which remove the diphosphate groups from direct precursors to form monoterpenes, sesquiterpenes, diterpenes, and polyterpene skeletons [1]. The cyclization reaction typically begins with the formation of carbocations, making terpene cyclases critical enzymes in determining the final structure of terpenoid products [3].

Following the initial cyclization, terpenoids can undergo further structural modifications through redox reactions, methylation, acylation, and glycosylation catalyzed by cytochrome P450 enzymes and other modifying enzymes [1]. These transformations provide terpenoids with various structures, complex chemical properties, and unique functional characteristics that are essential for their biological activities [1].

Gamma-Muurolene Synthase (EC 4.2.3.126)

Enzyme Structure and Mechanism

Gamma-muurolene synthase, designated as EC 4.2.3.126 with the systematic name (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, gamma-muurolene-forming), represents a class I terpene cyclase characterized from the basidiomycete fungus Coprinus cinereus [4] [5]. This enzyme catalyzes the metal-dependent cyclization of farnesyl diphosphate to produce gamma-muurolene as the primary product, along with diphosphate as a leaving group [4] [5].

The enzyme belongs to the class I terpene cyclase family, which is distinguished by its requirement for three magnesium ions for catalytic function [6]. These metal ions are coordinated by conserved metal-binding motifs embedded within a unique alpha-helical protein fold [6]. Class I terpene cyclases initiate cyclization through the ionization-dependent mechanism, where the conserved DDXXD motif, rich in aspartic acid residues, combines with divalent metal ions to attack the pyrophosphate group of substrates [3]. This process promotes the departure of the pyrophosphate group and facilitates the cyclization of linear molecules [3].

The catalytic mechanism of gamma-muurolene synthase follows the characteristic pattern of sesquiterpene synthases, where the reaction cascade is initiated by metal-mediated removal of the diphosphate anion from the farnesyl diphosphate substrate [7]. This ionization leads to the formation of a transoid (2E,6E)-farnesyl cation, which can undergo various cyclization reactions depending on the specific active site architecture of the enzyme [7]. The farnesyl cation may isomerize to form a cisoid (2Z,6E)-farnesyl cation (nerolidyl cation), and both cations can undergo cyclization at different positions to generate the diverse array of sesquiterpene products [7].

Recent structural studies of related sesquiterpene synthases have revealed the importance of aromatic residues in stabilizing carbocation intermediates during the cyclization reaction [3]. For example, tryptophan, phenylalanine, and tyrosine residues can stabilize carbocations through cation-π interactions, which are essential for controlling the cyclization cascade and determining product specificity [3]. Additionally, polar residues may act as catalytic bases for the deprotonation steps that terminate the cyclization process [3].

Genetic Characterization

The gamma-muurolene synthase gene, designated as Cop3 in Coprinus cinereus, is part of a diverse family of sesquiterpene synthases identified in this basidiomycete fungus [8]. Functional characterization studies have demonstrated that this gene encodes a protein capable of converting farnesyl diphosphate to gamma-muurolene when expressed heterologously in Escherichia coli [8]. The enzyme shows broad product specificity, as it also produces germacrene A and alpha-muurolene as minor products, indicating the complex nature of the cyclization cascade [9].

Phylogenetic analysis of fungal sesquiterpene synthases reveals that gamma-muurolene synthase belongs to a distinct clade within the terpene synthase family [8]. Compared to plant sesquiterpene synthases, fungal enzymes often exhibit different product profiles and may have evolved independently to produce specific sesquiterpene scaffolds required for fungal secondary metabolism [8]. The genetic organization of sesquiterpene synthase genes in fungi frequently involves clustering with other biosynthetic genes, including cytochrome P450 monooxygenases that further modify the initial cyclization products [8].

Sequence analysis of gamma-muurolene synthase reveals the presence of conserved structural elements characteristic of class I terpene cyclases. These include the N-terminal signal sequence, the highly conserved DDXXD motif in the active site, and the NSE/DTE motif that flanks the entrance of the active site [10]. These motifs are crucial for binding the trinuclear magnesium cluster and coordinating the substrate during catalysis [10].

Regulation of Biosynthesis

The regulation of gamma-muurolene synthase expression in Coprinus cinereus follows patterns commonly observed in fungal secondary metabolite biosynthesis. Sesquiterpene synthase genes in fungi are typically subject to complex regulatory mechanisms that respond to environmental conditions, developmental stages, and stress factors [11]. Transcriptional regulation involves multiple levels of control, including chromatin remodeling, transcription factor networks, and post-transcriptional modifications [11].

Studies on related fungal sesquiterpene synthases have shown that gene expression can be influenced by biotic and abiotic stress conditions [12]. For example, pathogen infection, mechanical wounding, and chemical elicitors can dramatically increase the expression of sesquiterpene synthase genes [12]. In the case of gamma-muurolene synthase, expression may be coordinated with other genes involved in sesquiterpene metabolism, including those encoding modifying enzymes such as cytochrome P450 monooxygenases [8].

The regulation of sesquiterpene biosynthesis also involves feedback mechanisms that control the availability of precursor molecules. The rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase in the mevalonate pathway is subject to extensive feedback regulation by end-products, light, and hormones [11]. This regulation ensures that the flux through the pathway is appropriately balanced with cellular demands and environmental conditions [11].

Tissue-specific and developmental regulation of gamma-muurolene synthase expression has not been extensively characterized, but studies on related enzymes suggest that spatial and temporal control of expression is important for optimizing the production of bioactive sesquiterpenes [13]. The expression patterns may be coordinated with the developmental program of the fungus and the specific ecological functions of the produced sesquiterpenes [13].

Comparative Analysis with Related Sesquiterpene Synthases

Alpha-Muurolene Synthase (EC 4.2.3.125)

Alpha-muurolene synthase, designated as EC 4.2.3.125 with the systematic name (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, alpha-muurolene-forming), shares remarkable structural and functional similarities with gamma-muurolene synthase [14] [9]. Both enzymes have been characterized from the same fungal source, Coprinus cinereus, and interestingly, both are designated with the alternative name Cop3, suggesting they may represent different isoforms or closely related gene products [14] [9].

The catalytic mechanism of alpha-muurolene synthase follows the same ionization-dependent pathway as gamma-muurolene synthase, utilizing the conserved DDXXD motif to coordinate magnesium ions and facilitate diphosphate elimination [9]. The primary distinction lies in the product specificity, where alpha-muurolene synthase predominantly produces alpha-muurolene while also generating germacrene A and gamma-muurolene as secondary products [9]. This product overlap suggests that both enzymes may utilize similar intermediate carbocations but differ in the final cyclization and rearrangement steps that determine product distribution [9].

Structural comparisons between alpha-muurolene and gamma-muurolene synthases reveal the critical role of active site architecture in determining product specificity. Small changes in amino acid residues lining the active site can dramatically alter the conformation of substrate and intermediate carbocations, leading to different cyclization outcomes [7]. The high degree of sequence similarity between these enzymes, combined with their overlapping product profiles, indicates that they may have evolved from a common ancestral enzyme through gene duplication and subsequent divergence [8].

The evolutionary relationship between alpha-muurolene and gamma-muurolene synthases provides insights into the mechanisms by which new enzyme specificities arise in terpene biosynthesis. Studies on related sesquiterpene synthases have shown that the evolution of new product specificities can be achieved through relatively few amino acid substitutions, particularly in regions that influence active site geometry and carbocation stabilization [15].

Other Sesquiterpene Cyclases

The comparison of gamma-muurolene synthase with other characterized sesquiterpene cyclases reveals both conserved mechanistic features and distinctive structural elements that contribute to product specificity. Germacrene A synthase, classified as EC 4.2.3.23, represents another closely related enzyme that produces germacrene A as its primary product [16]. This enzyme has been characterized from multiple plant species and serves as an important intermediate in the biosynthesis of various sesquiterpene lactones and other bioactive compounds [16].

The reaction mechanism of germacrene A synthase involves the formation of a germacrene A intermediate through 1,10-cyclization of farnesyl diphosphate, followed by deprotonation to yield the final product [17]. Interestingly, germacrene A serves as an enzyme-bound intermediate in the biosynthesis of several other sesquiterpenes, including aristolochene and vetispiradiene [18]. This dual role as both a final product and an intermediate highlights the central importance of germacrene-type compounds in sesquiterpene biosynthesis [18].

Comparative analysis of sesquiterpene synthases reveals that most enzymes in this family follow a conserved catalytic mechanism while exhibiting remarkable diversity in product specificity [7]. Studies on large databases of characterized sesquiterpene synthases have shown that approximately 82% of multi-product enzymes produce sesquiterpenes from the same reaction pathway, indicating strong selectivity towards specific precursor cations [7]. This finding suggests that sesquiterpene synthases are optimized for specific reaction routes rather than exhibiting broad promiscuity [7].

The structural basis for product specificity in sesquiterpene synthases has been extensively studied through crystal structure analysis and site-directed mutagenesis experiments [3]. Key determinants include the size and shape of the active site cavity, the positioning of aromatic residues that stabilize carbocation intermediates, and the presence of basic residues that facilitate proton elimination reactions [3]. For example, mutations affecting aromatic residues can terminate the cyclization cascade early, leading to the production of alternative products [3].

Delta-cadinene synthase represents another important member of the sesquiterpene synthase family that has been characterized from both plant and fungal sources [8]. This enzyme produces delta-cadinene as its major product and shares structural similarities with muurolene synthases in terms of its active site architecture and catalytic mechanism [8]. The comparison of delta-cadinene synthase with muurolene synthases provides insights into the molecular determinants that distinguish between different cyclization pathways and product outcomes [8].

Evolutionary Aspects of Muurolene Synthases

The evolutionary history of muurolene synthases and related sesquiterpene cyclases provides crucial insights into the diversification of terpene biosynthetic pathways and the molecular mechanisms underlying functional specialization. Phylogenetic analyses of terpene synthase families reveal that these enzymes have undergone extensive evolutionary diversification to generate the remarkable structural diversity observed in terpenoid natural products [19].

The origin of terpene synthases can be traced to early land plant evolution, where the ancestral TPS gene likely encoded a bifunctional ent-kaurene synthase required for phytohormone biosynthesis [19]. This ancestral enzyme underwent gene duplication events early in land plant evolution, giving rise to three major TPS lineages that correspond to the extant TPS-c, TPS-e/f, and TPS-h/d/a/b/g subfamilies [19]. The subsequent evolution of these lineages involved both subfunctionalization and neofunctionalization, leading to the specialization of different TPS subfamilies for primary versus secondary metabolism [19].

Fungal sesquiterpene synthases, including muurolene synthases, appear to have evolved independently from plant terpene synthases, although they share the basic structural fold and catalytic mechanism [8]. The phylogenetic distribution of sesquiterpene synthases in fungi suggests that these enzymes may have been acquired through horizontal gene transfer events or evolved from ancestral prenyltransferases [20]. The limited number of characterized fungal sesquiterpene synthases compared to plant enzymes indicates that this represents a relatively specialized group of enzymes with specific roles in fungal secondary metabolism [8].

The evolutionary relationship between alpha-muurolene and gamma-muurolene synthases in Coprinus cinereus provides a clear example of how gene duplication and divergence can lead to the evolution of new enzyme specificities [8]. The high sequence similarity between these enzymes, combined with their overlapping but distinct product profiles, suggests that they diverged relatively recently from a common ancestral enzyme [8]. This pattern of evolution is consistent with the birth-and-death model of gene family evolution, where new gene copies arise through duplication and subsequently undergo functional divergence or pseudogenization [15].

Comparative analysis of sesquiterpene synthase sequences reveals that functional divergence often involves changes in relatively few amino acid positions, particularly those that affect active site geometry and substrate binding [15]. Studies on germacrene synthases have identified specific amino acid residues that serve as functional switches, where single substitutions can dramatically alter product specificity [17]. For example, replacement of a single glycine residue in germacrene A synthase with larger amino acids led to a progressive increase in alternative cyclization pathways [17].

The evolutionary pressures shaping muurolene synthase evolution likely include the need for chemical defense against pathogens and competitors, as well as the requirement for specific signaling molecules in fungal development and reproduction [8]. The production of multiple sesquiterpene products by individual enzymes may represent an evolutionary strategy to maximize chemical diversity while minimizing the metabolic cost of maintaining large gene families [7].

The co-evolution of sesquiterpene synthases with modifying enzymes, such as cytochrome P450 monooxygenases, represents another important aspect of muurolene synthase evolution [8]. The clustering of sesquiterpene synthase genes with P450 genes in fungal genomes suggests that these enzyme systems have evolved together to produce complex bioactive metabolites [8]. This co-evolutionary process likely involves the coordinated evolution of enzyme specificities to ensure efficient metabolic flux through multi-step biosynthetic pathways [8].

XLogP3

Wikipedia

Dates

Explore Compound Types